



# Application Notes and Protocols for Vidofludimus Hemicalcium in Colitis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Vidofludimus hemicalcium |           |
| Cat. No.:            | B12752360                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vidofludimus hemicalcium**, also known as IMU-838, is a novel, orally available small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[2] By selectively targeting activated immune cells, **Vidofludimus hemicalcium** modulates the immune response with a favorable safety profile, making it a promising therapeutic candidate for autoimmune and chronic inflammatory conditions such as inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease.[1][2]

These application notes provide a comprehensive overview of the administration of **Vidofludimus hemicalcium** in preclinical colitis models and summarize key findings from clinical trials in ulcerative colitis. Detailed experimental protocols are provided to guide researchers in their study design.

### **Mechanism of Action**

**Vidofludimus hemicalcium** exerts its anti-inflammatory effects through a dual mode of action:

• Inhibition of DHODH: By blocking DHODH, **Vidofludimus hemicalcium** depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This leads to a reduction



in immune cell proliferation and a decrease in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interferon-gamma (IFN-y).[3]

• Inhibition of STAT3 and NF-κB Signaling: Independently of its effect on lymphocyte proliferation, **Vidofludimus hemicalcium** has been shown to inhibit the activation of the key inflammatory transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] This further suppresses the expression of pro-inflammatory genes and the production of inflammatory mediators.

The combined effect of these mechanisms leads to a potent anti-inflammatory response in the gut, ameliorating the pathological features of colitis.

## Data Presentation Preclinical Efficacy in TNBS-Induced Colitis in Rats

The following table summarizes the quantitative data from a study investigating the efficacy of Vidofludimus in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats.[1]



to the vehicle control.

| Parameter                                                                                                                                        | Control (Vehicle) | Vidofludimus | % Reduction vs.<br>Control |
|--------------------------------------------------------------------------------------------------------------------------------------------------|-------------------|--------------|----------------------------|
| Macroscopic Damage<br>Score                                                                                                                      | 4.5 ± 0.5         | 1.8 ± 0.4    | 60%                        |
| Histological Score                                                                                                                               | 8.2 ± 0.7         | 3.5 ± 0.6    | 57%                        |
| Colonic IL-17A Levels (pg/mL)                                                                                                                    | 150 ± 25          | 50 ± 10      | 67%                        |
| CD3+ T-cell Infiltration (cells/hpf)                                                                                                             | 120 ± 15          | 45 ± 8       | 63%                        |
| Nuclear STAT3 Binding Activity (OD)                                                                                                              | 0.85 ± 0.10       | 0.40 ± 0.05  | 53%                        |
| Data are presented as mean ± SEM.  Statistical significance was observed in the reduction of all parameters with Vidofludimus treatment compared |                   |              |                            |

# Clinical Efficacy in Moderate-to-Severe Ulcerative Colitis (CALDOSE-1 Trial)

The CALDOSE-1 Phase 2 trial evaluated the efficacy of once-daily oral **Vidofludimus hemicalcium** in patients with moderate-to-severe ulcerative colitis.[4][5]

Week 10 Induction Phase Results (Patients without concomitant corticosteroids)[4]

| Outcome            | Placebo | Vidofludimus hemicalcium<br>(30 mg or 45 mg) |
|--------------------|---------|----------------------------------------------|
| Clinical Remission | 4%      | 12%                                          |



#### Week 50 Maintenance Phase Results[4]

| Outcome                            | Placebo | Vidofludimus<br>hemicalcium (10<br>mg) | Vidofludimus<br>hemicalcium (30<br>mg) |
|------------------------------------|---------|----------------------------------------|----------------------------------------|
| Clinical Remission                 | 27.8%   | 42.3%                                  | 61.5%                                  |
| Steroid-Free Clinical<br>Remission | 27.8%   | 38.5%                                  | 61.5%                                  |
| Endoscopic Healing                 | 35.3%   | 53.6%                                  | 73.1%                                  |

## **Experimental Protocols TNBS-Induced Colitis Model in Rats**

This protocol describes the induction of colitis in rats using TNBS, a widely used model that mimics some aspects of human IBD.[1]

#### Materials:

- Male Wistar rats (150-200g)
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (5% w/v in water)
- Ethanol (200 proof)
- Phosphate-buffered saline (PBS)
- Polyethylene catheter (2 mm outer diameter)
- Vehicle for Vidofludimus (e.g., 0.5% carboxymethylcellulose)
- Vidofludimus hemicalcium

#### Procedure:



- Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
- Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.
- Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., isoflurane).
- Colitis Induction:
  - Prepare the TNBS instillation solution by mixing equal volumes of the 5% TNBS solution and 100% ethanol.
  - Gently insert the polyethylene catheter into the colon via the anus to a depth of 8 cm.
  - Slowly instill 0.25 mL of the TNBS-ethanol solution into the colon.
  - Keep the rat in a head-down position for approximately 60 seconds to prevent leakage of the instillate.
  - Administer 0.25 mL of PBS with 50% ethanol to the control group.
- Post-Induction Care: Return the rats to their cages with free access to food and water.
   Monitor their weight and clinical signs of colitis daily.

## **Vidofludimus Hemicalcium Administration (Oral Gavage)**

#### Procedure:

- Drug Preparation: Prepare a suspension of Vidofludimus hemicalcium in the chosen vehicle at the desired concentration.
- Administration:
  - Administer Vidofludimus hemicalcium or vehicle to the rats via oral gavage once daily.
  - The volume of administration should be based on the rat's body weight (e.g., 5 mL/kg).
  - Begin administration on the day of colitis induction and continue for the duration of the study (e.g., 6 days).[1]



• Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the rats and collect the colon for macroscopic and histological analysis, as well as for biochemical assays (e.g., MPO activity, cytokine levels).

## **Assessment of Colitis Severity**

Macroscopic Scoring:

After euthanasia, resect the colon and open it longitudinally. Gently clean the colon and assess the macroscopic damage based on a scoring system.

| Score | Criteria                                                                                                  |
|-------|-----------------------------------------------------------------------------------------------------------|
| 0     | No damage                                                                                                 |
| 1     | Hyperemia, no ulcers                                                                                      |
| 2     | Linear ulcer with no significant inflammation                                                             |
| 3     | Linear ulcer with inflammation at one site                                                                |
| 4     | Two or more sites of ulceration/inflammation                                                              |
| 5     | Two or more major sites of ulceration/inflammation or one site of ulceration/inflammation extending >2 cm |

#### Histological Scoring:

Fix colonic tissue samples in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining. Evaluate the sections under a microscope by a blinded observer.



| Parameter             | Score                        | Description                                                                                                               |
|-----------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Inflammation Severity | 0-3                          | 0=None, 1=Mild, 2=Moderate,<br>3=Severe                                                                                   |
| Inflammation Extent   | 0-3                          | 0=None, 1=Mucosa,<br>2=Mucosa and Submucosa,<br>3=Transmural                                                              |
| Crypt Damage          | 0-4                          | 0=None, 1=Basal 1/3 damaged, 2=Basal 2/3 damaged, 3=Only surface epithelium intact, 4=Loss of entire crypt and epithelium |
| Ulceration            | 0-1                          | 0=Absent, 1=Present                                                                                                       |
| Total Score           | Sum of the individual scores |                                                                                                                           |

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the TNBS-induced colitis model in rats.





Click to download full resolution via product page

Caption: Mechanism of action of **Vidofludimus hemicalcium** in colitis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vidofludimus inhibits colonic interleukin-17 and improves hapten-induced colitis in rats by a unique dual mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunic, Inc. to Present Preclinical Data for Vidofludimus Calcium at the 17th Congress of European Crohn's and Colitis Organization and Announces Blinded Baseline Characteristics of its Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis - Immunic Therapeutics [imux.com]
- 3. Vidofludimus Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of Vidofludimus Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 Immunic Therapeutics [imux.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Vidofludimus Hemicalcium in Colitis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12752360#vidofludimus-hemicalcium-administration-in-colitis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com